Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
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Overview
Description
Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine core, which is further substituted with a difluoromethyl group and a phenylsulfonyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to scale up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenylsulfonyl group can be reduced to form the corresponding thiol or sulfide.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The difluoromethyl and phenylsulfonyl groups can also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boron atom.
Pyridine-4-boronic acid: A boronic acid derivative with a pyridine ring attached to the boron atom.
Difluoromethylboronic acid: A boronic acid derivative with a difluoromethyl group attached to the boron atom.
Uniqueness
Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the pyrrolo[2,3-b]pyridine core, along with the difluoromethyl and phenylsulfonyl groups, makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H11BF2N2O4S |
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Molecular Weight |
352.1 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-2-(difluoromethyl)pyrrolo[2,3-b]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C14H11BF2N2O4S/c16-13(17)12-8-10-11(15(20)21)6-7-18-14(10)19(12)24(22,23)9-4-2-1-3-5-9/h1-8,13,20-21H |
InChI Key |
VIGTVDHBQHDFPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(F)F)(O)O |
Origin of Product |
United States |
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